molecular formula C19H22N4O B303735 2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303735
M. Wt: 322.4 g/mol
InChI Key: DHZZGVCSMSVLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMABNQ and has a molecular formula of C20H24N4O. In

Mechanism of Action

The mechanism of action of DMABNQ is not fully understood. However, it has been proposed that DMABNQ exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, DMABNQ has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMABNQ has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DMABNQ exhibits anti-cancer activity against a variety of cancer cell lines. In addition, DMABNQ has been shown to exhibit excellent electron-transport properties, which makes it a promising candidate for use in electronic devices.

Advantages and Limitations for Lab Experiments

DMABNQ has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. In addition, DMABNQ exhibits excellent stability under various conditions, which makes it suitable for use in a variety of experiments.
However, there are also limitations to the use of DMABNQ in lab experiments. DMABNQ is a relatively new compound, and there is limited information available on its properties and behavior under different conditions. In addition, DMABNQ is a toxic compound, and proper safety measures must be taken when handling it.

Future Directions

There are several future directions for research on DMABNQ. In the field of medicinal chemistry, further studies are needed to elucidate the mechanism of action of DMABNQ and to optimize its anti-cancer activity. In addition, DMABNQ could be studied for its potential use in other diseases such as Alzheimer's disease and Parkinson's disease.
In the field of organic electronics, further studies are needed to optimize the electron-transport properties of DMABNQ and to explore its potential use in other electronic devices. In addition, DMABNQ could be studied for its potential use in other fields such as catalysis and materials science.
Conclusion:
In conclusion, DMABNQ is a promising compound that has potential applications in various fields. The synthesis of DMABNQ is relatively simple, and it exhibits excellent stability under various conditions. DMABNQ has been extensively studied for its potential use as an anti-cancer agent and in the field of organic electronics. Further research is needed to fully elucidate the mechanism of action of DMABNQ and to explore its potential use in other fields.

Synthesis Methods

The synthesis of DMABNQ involves the reaction of 2-methyl-4-nitroaniline with dimethylformamide dimethyl acetal, which leads to the formation of 2-methyl-4-(dimethylamino)aniline. This compound is then reacted with ethyl acetoacetate and ammonium acetate to form the final product DMABNQ. The synthesis of DMABNQ is relatively simple and can be achieved using standard laboratory equipment.

Scientific Research Applications

DMABNQ has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, DMABNQ has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In addition, DMABNQ has been studied for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.
DMABNQ has also been studied for its potential use in the field of organic electronics. It has been shown to exhibit excellent electron-transport properties, which makes it a promising candidate for use in electronic devices such as solar cells and transistors.

properties

Product Name

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C19H22N4O/c1-12-7-4-5-8-13(12)17-14(11-20)19(21)23(22(2)3)15-9-6-10-16(24)18(15)17/h4-5,7-8,17H,6,9-10,21H2,1-3H3

InChI Key

DHZZGVCSMSVLRV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N

Origin of Product

United States

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